molecular formula C17H23NO2 B1324812 Cyclopentyl 4-(morpholinomethyl)phenyl ketone CAS No. 898770-77-9

Cyclopentyl 4-(morpholinomethyl)phenyl ketone

Cat. No.: B1324812
CAS No.: 898770-77-9
M. Wt: 273.37 g/mol
InChI Key: BDQYLSATHKUFFP-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(morpholinomethyl)phenyl ketone is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enamine Oxidation

  • Oxidation of Enamines with Metal Oxidants: Studies on the oxidation of enamines like 4-(1-cyclohexen-1-yl)-morpholine reveal the formation of products such as N-acetyl-morpholine and 2-morpholino-ketone (Corbani, Rindonek, & Scolastico, 1973).

Synthesis of Cycloalkanes

  • Synthesis of Cycloalkanes from Enamines: Research on cycloalkanes synthesis demonstrates that reactions of enamines with phenylacetylene in the presence of Cu(I) halides lead to compounds like 1-morpholino-1-(phenylethynyl)cycloalkanes (Vkhin, Komissarov, & Orlova, 1994).

Nucleophilic Behavior

  • Nucleophilic Behavior of Morpholino Enamines: Morpholinoenamines derived from various ketones exhibit distinct nucleophilic behaviors in reactions with different reagents (Ferri, Pitacco, & Valentin, 1978).

Metabolism Study

  • Metabolism Mechanism in Cytochrome: A study on the metabolism mechanism of a compound containing the morpholino group by CYP3A4 Cytochrome highlights different orientation pathways leading to the formation of alcohol and ketone (Shaikh et al., 2007).

Cycloaddition Reactions

  • Cycloaddition Reaction of Cyclopentyl Compounds: The cycloaddition reaction of 1-(cyclopenten-1-y1)-1-morpholino ethene with β-nitrostyrene leads to the formation of tetrahydroindan and tetrahydroindanone derivatives (Benedetti, Pitacco, & Valentin, 1979).

Building Blocks in Cyclization

  • Utility of Aminobuta-1,3-diene Derivatives: 2-Morpholinobuta-1,3-diene compounds serve as building blocks in hetero- and carbo-cyclization processes, producing a variety of derivatives with high diastereoselectivity (Barluenga, Aznar, Cabal, Cano, & Foces-Foces, 1988).

Enantioselective Synthesis

  • Enantioselective Hydrogenation of Ketones: Arenechromium complexed aminophosphine–phosphinite ligands have been used for enantioselective hydrogenation of functionalized ketones, with cyclopentyl-substituted isomers providing high enantioselectivities (Pasquier et al., 2001).

One-Pot Synthesis

  • One-Pot Synthesis of Tetrazoles: N-Morpholinomethyl-5-lithiotetrazole is used for the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles, showing broad substrate scope and high yield (Alexakos & Wardrop, 2019).

Nickel-Catalyzed Cycloaddition

  • Nickel-Catalyzed Cycloaddition of Cyclopropyl Ketone: Cyclopropyl phenyl ketone undergoes nickel-catalyzed cycloaddition, forming cyclopentane compounds with two carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).

Photoreaction Study

  • Photoreaction of Cycloalkenyl Ketones: UV irradiation of cycloalkenyl ketones results in different products under neutral and acidic conditions, showing varying reactivity (Tada, Maeda, & Saiki, 1978).

Enamine Chemistry

  • Enamine Reaction with Acid Chlorides: Reactions of acryloyl chloride with tertiary enamino-ketones result in compounds like 4-acetyl-3-(substituted amino)cyclohex-2-en-1-ones (Hickmott & Sheppard, 1972).

Synthesis of Oxazole Derivatives

  • Synthesis of Oxazole Containing Compounds: The synthesis of new heterocyclic compounds containing an oxazole ring with 4-(phenylsulfonyl)phenyl moiety, demonstrating potential therapeutic applications (Apostol et al., 2019).

Medicinal Chemistry

  • Design of Morpholine Derivatives: Design of 2,2,4-substituted morpholines with various biological activities including sympathomimetic, analgesic, and anti-inflammatory properties (Rekka & Kourounakis, 2010).

Properties

IUPAC Name

cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-17(15-3-1-2-4-15)16-7-5-14(6-8-16)13-18-9-11-20-12-10-18/h5-8,15H,1-4,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQYLSATHKUFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642664
Record name Cyclopentyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-77-9
Record name Cyclopentyl[4-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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